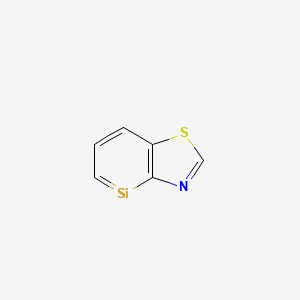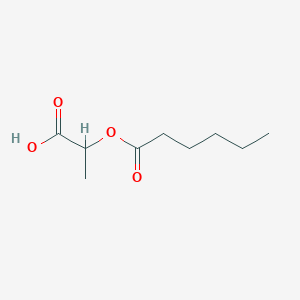
Hexanoic acid, 1-carboxyethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, 1-carboxyethyl ester, also known as isopropyl hexanoate, is an ester formed from hexanoic acid and isopropanol. Esters are a class of organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers.
准备方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 1-carboxyethyl ester, can be synthesized via the Fischer esterification method. This involves reacting hexanoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:
Hexanoic acid+IsopropanolH2SO4Hexanoic acid, 1-carboxyethyl ester+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor with a catalyst. The ester is then separated from the reaction mixture by distillation. The use of excess alcohol or removal of water can help drive the reaction to completion, ensuring higher yields.
化学反应分析
Types of Reactions
Hexanoic acid, 1-carboxyethyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and isopropanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.
Major Products
Hydrolysis: Hexanoic acid and isopropanol.
Reduction: Hexanol and isopropanol.
Transesterification: A different ester and an alcohol.
科学研究应用
Hexanoic acid, 1-carboxyethyl ester, has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in natural product biosynthesis and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Employed in the production of fragrances, flavors, and plasticizers.
作用机制
The mechanism of action of hexanoic acid, 1-carboxyethyl ester, involves its interaction with biological molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the metabolism and utilization of ester compounds in living organisms.
相似化合物的比较
Hexanoic acid, 1-carboxyethyl ester, can be compared with other esters such as:
Ethyl hexanoate: Formed from hexanoic acid and ethanol, known for its fruity aroma.
Methyl hexanoate: Formed from hexanoic acid and methanol, used in flavorings and fragrances.
Butyl hexanoate: Formed from hexanoic acid and butanol, used in the production of plasticizers.
Uniqueness
This compound, is unique due to its specific combination of hexanoic acid and isopropanol, which imparts distinct physical and chemical properties compared to other esters. Its specific structure influences its solubility, boiling point, and reactivity, making it suitable for particular applications in various industries.
属性
CAS 编号 |
152433-76-6 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-hexanoyloxypropanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-8(10)13-7(2)9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
BTKPZBXSSYHWRT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



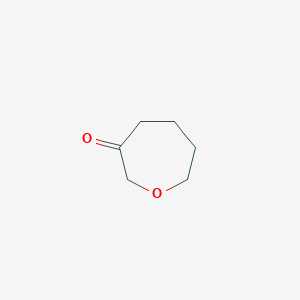

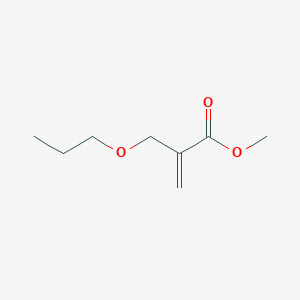
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
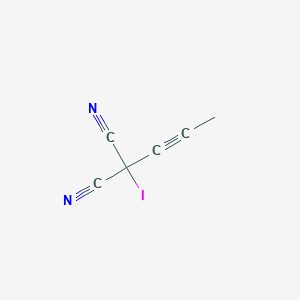
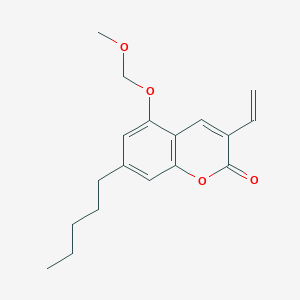
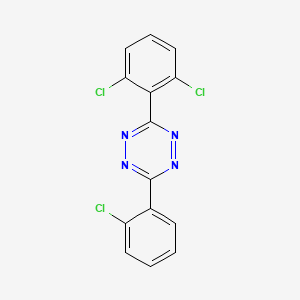

methanimine N-oxide](/img/structure/B14268980.png)
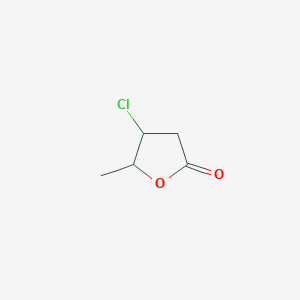
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)

